Diisopropyl adipate

Übersicht

Beschreibung

Diisopropyladipat ist ein Diester aus Isopropylalkohol und Adipinsäure. Es ist eine klare, farblose und geruchlose Flüssigkeit, die für ihre multifunktionalen Eigenschaften bekannt ist. Diese Verbindung wird aufgrund ihrer weichmachenden, plastifizierenden und lösenden Eigenschaften in der Kosmetik- und Körperpflegeindustrie weit verbreitet eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Diisopropyladipat wird durch eine Veresterungsreaktion zwischen Adipinsäure und Isopropanol synthetisiert. Die Reaktion beinhaltet die Reaktion der Carbonsäuregruppen der Adipinsäure mit den Hydroxylgruppen des Isopropanols unter Bildung von Diisopropyladipat und Wasser als Nebenprodukt . Der Prozess umfasst typischerweise die folgenden Schritte:

Veresterungsreaktion: Adipinsäure und Isopropanol werden in Gegenwart eines Katalysators gemischt.

Dealcoholierung: Entfernung von überschüssigem Alkohol.

Destillation: Reinigung des Produkts.

Waschen: Entfernung von Verunreinigungen.

Dehydration und Filtration: Schlussreinigung zur Gewinnung von hochreinem Diisopropyladipat.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Diisopropyladipat die Verwendung von Spezialgeräten wie Reaktionskesseln, Kondensatoren, Wasserabscheidern, Destillationskesseln und Dünnschichtverdampfern. Der Prozess gewährleistet eine hohe Effizienz und Reinheit des Endprodukts .

Chemische Reaktionsanalyse

Arten von Reaktionen

Diisopropyladipat unterliegt in erster Linie Veresterungsreaktionen. Es kann auch unter sauren oder basischen Bedingungen an Hydrolysereaktionen teilnehmen, die zur Bildung von Adipinsäure und Isopropanol führen .

Häufige Reagenzien und Bedingungen

Veresterung: Adipinsäure und Isopropanol in Gegenwart eines Katalysators.

Hydrolyse: Saure oder basische Bedingungen, um die Esterbindung aufzubrechen.

Wichtigste gebildete Produkte

Veresterung: Diisopropyladipat und Wasser.

Hydrolyse: Adipinsäure und Isopropanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diisopropyl adipate is synthesized through an esterification reaction between adipic acid and isopropanol. The reaction involves the carboxylic acid groups of adipic acid reacting with the hydroxyl groups of isopropanol to form this compound and water as a byproduct . The process typically involves the following steps:

Esterification Reaction: Adipic acid and isopropanol are mixed in the presence of a catalyst.

Dealcoholization: Removal of excess alcohol.

Distillation: Purification of the product.

Washing: Removal of impurities.

Dehydration and Filtration: Final purification to obtain high-purity this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized equipment such as reaction kettles, condensers, water separators, distillation kettles, and thin film evaporators. The process ensures high efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Diisopropyl adipate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of adipic acid and isopropanol .

Common Reagents and Conditions

Esterification: Adipic acid and isopropanol in the presence of a catalyst.

Hydrolysis: Acidic or basic conditions to break down the ester bond.

Major Products Formed

Esterification: this compound and water.

Hydrolysis: Adipic acid and isopropanol.

Wissenschaftliche Forschungsanwendungen

Cosmetic and Personal Care Applications

DIPA is widely utilized in cosmetic formulations due to its properties as a non-oily emollient. It enhances the texture of products while providing skin conditioning benefits.

Key Properties:

- Emollient : Acts as a lubricant on the skin surface, imparting a soft and smooth appearance.

- Rapid Absorption : Quickly penetrates the skin, making it suitable for formulations that require fast absorption.

- Low Residual Tack : Leaves minimal sticky residue, enhancing user experience in personal care products.

Common Uses:

- Moisturizers and Lotions : Used to improve skin hydration.

- Shaving Creams : Provides lubrication and reduces irritation during shaving.

- Makeup Products : Enhances spreadability and feel of foundations and lipsticks.

| Product Type | Application of DIPA |

|---|---|

| Moisturizers | Softening agent, enhances hydration |

| Shaving Creams | Reduces friction, improves glide |

| Sunscreens | Enhances spreadability, non-greasy feel |

| Hair Care Products | Improves texture, reduces frizz |

Pharmaceutical Applications

DIPA has been investigated for its potential therapeutic benefits, particularly in drug formulations.

Adjuvant Effects

Research indicates that DIPA can enhance the efficacy of certain drugs by acting as an adjuvant. A study demonstrated that DIPA activated TRPA1 channels in sensory neurons, which may have implications for enhancing skin sensitization in topical applications .

Case Study: Contact Hypersensitivity

In a mouse model, DIPA was shown to augment contact hypersensitivity responses when used alongside fluorescein isothiocyanate (FITC). This suggests potential applications in enhancing vaccine efficacy or topical treatments .

Plasticizer Applications

DIPA serves as an alternative plasticizer in various materials, particularly in PVC and cellulose esters.

Benefits as a Plasticizer:

- Low Temperature Resistance : Maintains flexibility at lower temperatures.

- Compatibility : Compatible with a range of polymers, improving mechanical properties without compromising safety profiles compared to traditional phthalate plasticizers.

Research Findings

A study highlighted that DIPA could replace phthalate esters without significant loss in performance while addressing health concerns associated with phthalates .

Industrial Applications

DIPA is also employed in industrial applications such as cleaning agents and agricultural products.

Uses in Industry:

- Solvent Properties : Acts as a solvent for various chemical formulations.

- Carrier for Agrochemicals : Used to enhance the effectiveness of agricultural chemicals.

| Industry Sector | Application of DIPA |

|---|---|

| Cleaning Products | Solvent and emulsifier |

| Agriculture | Carrier for pesticides |

| Textile Treatment | Improves fabric feel and durability |

Wirkmechanismus

Diisopropyl adipate exerts its effects primarily through its emollient and solvent properties. It enhances the spreadability and absorption of formulations, providing a smooth and non-greasy texture. The compound interacts with the skin’s surface, forming a protective layer that helps retain moisture .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Isopropylmyristat

- Ethylhexylpalmitat

- Capryl-Capric-Triglycerid

Vergleich

Diisopropyladipat ist einzigartig durch seine leichte und nicht fettende Textur, wodurch es sich für eine Vielzahl von kosmetischen Anwendungen eignet. Im Vergleich zu ähnlichen Verbindungen bietet es eine bessere Verteilbarkeit und Absorption, wodurch das allgemeine sensorische Erlebnis von Formulierungen verbessert wird .

Biologische Aktivität

Diisopropyl adipate (DIPA) is an ester derived from adipic acid and isopropanol. It is primarily used as a plasticizer and solvent in various industrial applications, but its biological activity has garnered attention in recent research. This article explores the biological activities of DIPA, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.

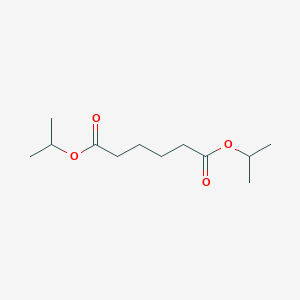

Chemical Structure and Properties

This compound has the following chemical structure:

It is characterized by its low viscosity, good thermal stability, and ability to dissolve a wide range of substances, making it suitable for use in formulations requiring a non-toxic solvent.

1. Cellular Mechanisms

DIPA has been shown to interact with various cellular pathways, influencing processes such as apoptosis, autophagy, and inflammation. Notably, it acts as an activator of the TRPA1 receptor, which is involved in nociception and inflammatory responses .

- Apoptosis and Cell Cycle : Research indicates that DIPA may modulate apoptosis through the NF-κB signaling pathway, which plays a crucial role in cell survival and proliferation .

- Inflammation : DIPA's interaction with G-protein coupled receptors (GPCRs) suggests potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

2. Antimicrobial Activity

DIPA exhibits antimicrobial properties against various pathogens, including bacteria and viruses. Studies have demonstrated its efficacy against:

- Bacterial Infections : DIPA has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Viral Infections : Preliminary findings suggest that DIPA may inhibit the replication of certain viruses such as HIV and HSV, though further research is needed to elucidate the mechanisms involved .

3. Neuronal Signaling

DIPA influences neuronal signaling pathways, particularly through its interaction with neurotransmitter receptors. It has been noted for its effects on:

- 5-HT Receptors : DIPA's modulation of serotonin receptors may contribute to its potential anxiolytic effects .

- Calcium Channels : Its ability to affect calcium ion channels could have implications for neuroprotection and synaptic plasticity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DIPA against common pathogens in clinical settings. Results indicated that DIPA significantly reduced the growth of Staphylococcus aureus and Escherichia coli when tested in vitro. The study concluded that DIPA could be developed into a topical antimicrobial agent for wound care applications.

Case Study 2: Inflammatory Response Modulation

In a controlled experiment using animal models of inflammation, DIPA was administered to assess its impact on inflammatory markers. The results demonstrated a significant reduction in TNF-alpha levels, suggesting that DIPA may serve as an effective anti-inflammatory agent.

Research Findings Summary

| Biological Activity | Mechanism/Pathway | Findings |

|---|---|---|

| Apoptosis | NF-κB signaling | Modulates cell survival |

| Antimicrobial | Direct action on bacteria/viruses | Effective against S. aureus, E. coli |

| Neuronal signaling | Interaction with 5-HT receptors | Potential anxiolytic effects |

| Inflammation | GPCR activation | Reduces TNF-alpha levels |

Eigenschaften

IUPAC Name |

dipropan-2-yl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQWESQEGGJUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027641 | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colourless liquid; Light alcoholic aroma | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.963-0.968 (20°) | |

| Record name | Diisopropyl adipate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6938-94-9 | |

| Record name | Diisopropyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-1 °C | |

| Record name | Bis(1-methylethyl) hexanedioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.